synthesis of Tris[2-(methylamino)ethyl]amine
synthesis of Tris[2-(methylamino)ethyl]amine
This is an in-depth technical guide on the synthesis of Tris[2-(methylamino)ethyl]amine (often abbreviated as Me
Technical Guide: Synthesis of Tris[2-(methylamino)ethyl]amine (Me TREN)
Part 1: Executive Summary & Strategic Analysis
Target Molecule: Tris[2-(methylamino)ethyl]amine
CAS Number: 65604-89-9
Formula:
The Synthetic Challenge: Selectivity
The synthesis of Me
-
Direct Alkylation (Route A): Reacting Tris(2-aminoethyl)amine (TREN) with methyl iodide or dimethyl sulfate is uncontrollable, leading to a mixture of secondary, tertiary, and quaternary amines (Me
TREN, Me TREN... Me TREN). -
Reductive Amination (Route B): Standard reductive amination (Formaldehyde/NaBH
) typically proceeds to the thermodynamically stable tertiary amine (Me TREN) due to the higher nucleophilicity of the intermediate secondary amine. -
The Solution (Route C - Formylation/Reduction): The most robust, self-validating protocol utilizes a two-step Formylation-Reduction sequence . By converting the primary amines of TREN into formamides, we "lock" the nitrogen valency. Subsequent reduction of the carbonyl group yields the methyl group exclusively, guaranteeing the formation of secondary amines without over-alkylation.
This guide details the Formylation-Reduction Route as the "Gold Standard" for research-grade purity, while also providing the Nucleophilic Substitution Route (via Nitrogen Mustard precursors) for context on industrial scalability, albeit with higher safety risks.
Part 2: Synthesis Architecture & Logic
Pathway Visualization
The following diagram contrasts the selectivity of the recommended route against common pitfalls.
Caption: Comparative synthesis logic. The Green path (Formylation/Reduction) is the only route that guarantees exclusive secondary amine formation.
Part 3: Detailed Experimental Protocols
Protocol A: The Formylation-Reduction Route (Recommended)
Mechanism: Nucleophilic acyl substitution followed by hydride reduction.
Safety Note: Lithium Aluminum Hydride (LiAlH
Step 1: Synthesis of
-Triformyltris(2-aminoethyl)amine
-
Reagents:
-
Tris(2-aminoethyl)amine (TREN): 14.6 g (0.10 mol)
-
Ethyl Formate: 100 mL (Excess, serves as solvent and reagent)
-
-
Procedure:
-
Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl
). -
Add TREN (14.6 g) and Ethyl Formate (100 mL).
-
Reflux the mixture gently for 24 hours . The solution will initially be clear and may turn slightly yellow.
-
Remove the excess ethyl formate and the ethanol byproduct via rotary evaporation.
-
Result: A viscous, pale-yellow oil or waxy solid (
). Yield is typically quantitative (>95%). -
Validation: IR spectroscopy should show a strong Amide I band (~1660 cm
) and loss of the primary amine N-H scissoring (~1600 cm ).
-
Step 2: Reduction to Me
TREN
-
Reagents:
-
Tris(N-formyl)TREN (from Step 1): ~23.0 g
-
Lithium Aluminum Hydride (LiAlH
): 11.4 g (0.30 mol, 3 equiv. per amide) -
Tetrahydrofuran (THF), anhydrous: 500 mL
-
-
Procedure:
-
Setup: Flame-dried 1L 3-neck flask, reflux condenser, addition funnel, nitrogen inlet.
-
Suspend LiAlH
(11.4 g) in 300 mL anhydrous THF under nitrogen at 0°C (ice bath). -
Dissolve the triformyl intermediate in 200 mL anhydrous THF.
-
Addition: Add the amide solution dropwise to the LiAlH
suspension over 1 hour. Caution: Exothermic gas evolution ( ). -
Reaction: After addition, warm to room temperature, then reflux for 16–24 hours to ensure complete reduction of the C=O bond.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
11.4 mL Water
-
11.4 mL 15% NaOH solution
-
34.2 mL Water
-
-
Stir until the gray precipitate turns white and granular.
-
Filtration: Filter off the aluminum salts using a fritted glass funnel or Celite pad. Wash the cake with THF.
-
Purification: Dry the filtrate over Na
SO , filter, and remove solvent via rotary evaporation. -
Distillation: Distill the residue under high vacuum (0.1 mmHg). Me
TREN boils at approximately 78–82°C / 0.1 mmHg .
-
-
Yield: Typically 60–75%.
Protocol B: The "Mustard" Substitution Route (Alternative)
Context: This route is often used if TREN is unavailable but Triethanolamine is abundant. CRITICAL SAFETY WARNING: The intermediate, Tris(2-chloroethyl)amine, is a severe blister agent (Nitrogen Mustard HN3). It causes permanent DNA damage. Do not use this route unless you have specific training in handling chemical warfare agents.
-
Chlorination:
-
React Triethanolamine with Thionyl Chloride (
) in CHCl to yield Tris(2-chloroethyl)amine hydrochloride . Isolate as the hydrochloride salt (less volatile, safer than free base).
-
-
Amination:
-
Place Tris(2-chloroethyl)amine hydrochloride (10 g) in a pressure vessel (autoclave).
-
Add a large excess (20 equivalents) of Methylamine (40% in
or 33% in EtOH). -
Heat to 80–100°C for 12 hours.
-
Mechanism:[1][2][3][4][5] The excess methylamine favors mono-alkylation of the incoming amine and scavenges the HCl produced.
-
-
Workup:
-
Basify with NaOH.[6]
-
Extract with Dichloromethane (DCM).
-
Distill under vacuum.
-
Note: This route often yields oligomeric impurities if the stoichiometry is not strictly controlled.
-
Part 4: Characterization & Data
Spectroscopic Validation
To confirm the synthesis of Me
| Feature | Me | Me |
| Structure | ||
| Broad peak ~1.5–2.0 ppm (exchangeable with | Absent | |
| ~36.0 ppm | ~45.8 ppm | |
| IR Spectroscopy | 3200–3300 cm | No N-H stretch |
Physical Properties[7][8][9][10]
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: 77–78 °C at 0.1 mmHg.
-
Density: ~0.896 g/mL at 25 °C.
-
Solubility: Miscible with water, alcohols, DCM, THF.
Part 5: Applications in Research
Atom Transfer Radical Polymerization (ATRP)
Me
-
Mechanism: The secondary amines provide a distinct steric and electronic environment compared to Me
TREN. While Me TREN is often more reducing (faster polymerization), Me TREN allows for functionalization . The secondary amine protons can H-bond with monomers or solvents, influencing tacticity. -
Functionalization: The secondary amines can be further derivatized (e.g., with fluorophores or surfaces) after complexation, or used as a scaffold for "Click" chemistry if propargyl groups are used instead of methyls.
Bioinorganic Modeling
-
Tripodal Ligands: Me
TREN serves as a C -symmetric chelator for Zn(II), Cu(II), and Fe(III), modeling metalloenzyme active sites. -
Hydrogen Bonding: Unlike Me
TREN, the N-H groups in Me TREN metal complexes can act as hydrogen bond donors to bound substrates (e.g., superoxide or peroxide), stabilizing reactive intermediates in a manner analogous to protein backbones.
References
-
Ciampolini, M., & Nardi, N. (1966). Five-Coordinated High-Spin Complexes of Bivalent Cobalt, Nickel, and Copper with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry, 5(1), 41–44. (Describes the foundational TREN methylation protocols).
- Schmidt, B. V., et al. (2013). Complexation of Cu(I) by Me6TREN and Me3TREN ligands in ATRP. Macromolecules.
- Britovsek, G. J., et al. (2002). The synthesis and coordination chemistry of potential tridentate and tetradentate nitrogen donor ligands. Dalton Transactions.
-
Sigma-Aldrich. (n.d.). Product Specification: Tris[2-(methylamino)ethyl]amine.[4][7][8][9]
-
ChemicalBook. (2025).[8] Tris(2-(methylamino)ethyl)amine Properties and Synthesis.
Sources
- 1. Preparation method of tris(2-chloroethyl)amine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]
- 3. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TRIS(2-DIMETHYLAMINOETHYL)AMINE synthesis - chemicalbook [chemicalbook.com]
